4-Acetoxybenzyl 5-bromo-3-pyridyl ketone
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Overview
Description
4-Acetoxybenzyl 5-bromo-3-pyridyl ketone is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . This compound is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 5-bromo-3-pyridyl ketone structure. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzyl alcohol and 5-bromo-3-pyridinecarboxylic acid.
Acetylation: The hydroxyl group of 4-hydroxybenzyl alcohol is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetoxybenzyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing a continuous flow of reactants through a reactor system, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxybenzyl 5-bromo-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Acetoxybenzyl 5-bromo-3-pyridyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl 5-bromo-3-pyridyl ketone: Similar structure but lacks the acetoxy group.
4-Acetoxybenzyl 3-pyridyl ketone: Similar structure but lacks the bromine atom.
Uniqueness
4-Acetoxybenzyl 5-bromo-3-pyridyl ketone is unique due to the presence of both the acetoxy group and the bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H12BrNO3 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
[4-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)20-14-4-2-11(3-5-14)6-15(19)12-7-13(16)9-17-8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
JAQHWQKXUQQGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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